N1-(2-methoxy-5-methylphenyl)-N2-(3-phenylpropyl)oxalamide
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Description
N1-(2-methoxy-5-methylphenyl)-N2-(3-phenylpropyl)oxalamide is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.396. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structure-Activity Relationships
Development of Kinase Inhibitors : A study focused on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. One analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model following oral administration, indicating the potential of similar compounds in targeted cancer therapy (G. M. Schroeder et al., 2009).
Anticancer Activity of Dicopper(II) Complexes : Research on dicopper(II) complexes bridged by asymmetric N,N′-bis(substituted)oxamide ligands showed in vitro anticancer activities against selected tumor cell lines. This suggests the structural framework involving oxamide derivatives could be explored for designing new anticancer agents (K. Zheng et al., 2015).
Polymer Chemistry and Material Science
RAFT Polymerization : A study reported the controlled, room-temperature RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization of N-isopropylacrylamide, indicating the potential of related amide compounds in creating thermoresponsive polymers for drug delivery applications (A. Convertine et al., 2004).
Synthesis of Polymeric Materials : Research involving polymerizable phenolphthalein derivatives synthesized through electrophilic aromatic substitution reactions to create color switchable materials underlines the versatility of amide derivatives in developing pH-sensitive polymeric materials (C. Fleischmann et al., 2012).
Synthetic Methodologies
- Weinreb Amide Utility : A review highlighted the synthetic utility of N-Methoxy-N-methylamide (Weinreb amide), showcasing its role as an acylating agent and aldehyde equivalent in various synthetic endeavors. This demonstrates the broader utility of N-methoxy amides in organic synthesis (Sivaraman Balasubramaniam & I. S. Aidhen, 2008).
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-(3-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-14-10-11-17(24-2)16(13-14)21-19(23)18(22)20-12-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXHYDUCNPTHIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.